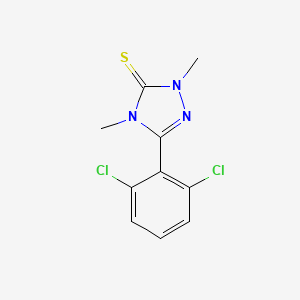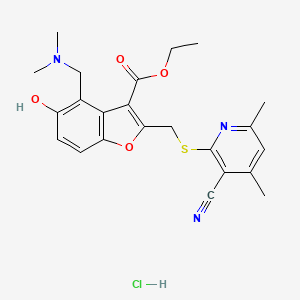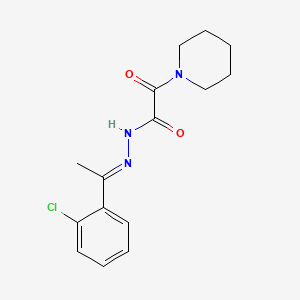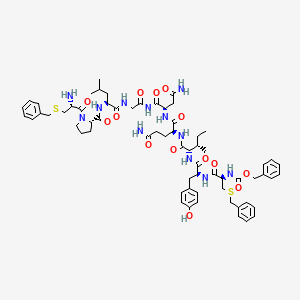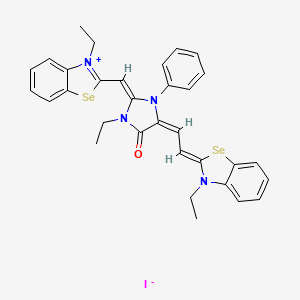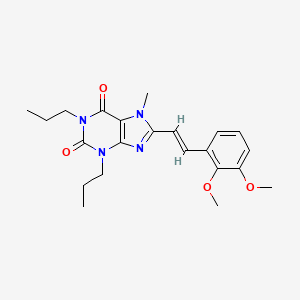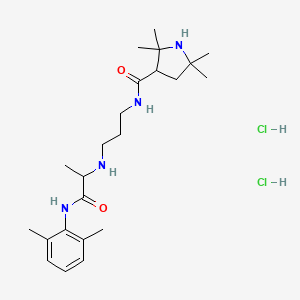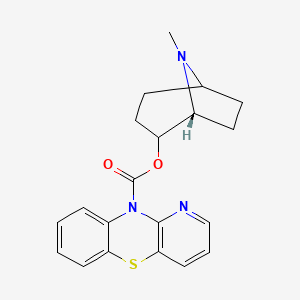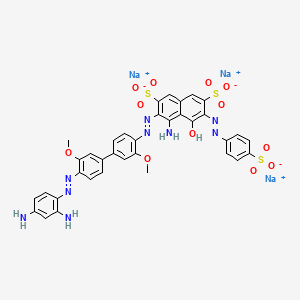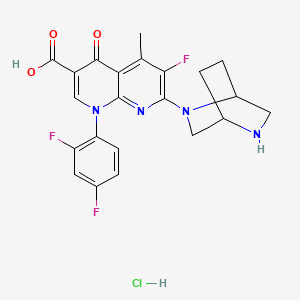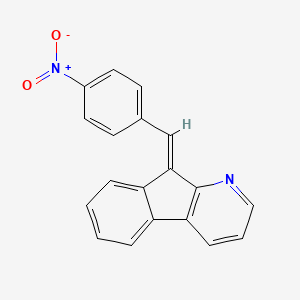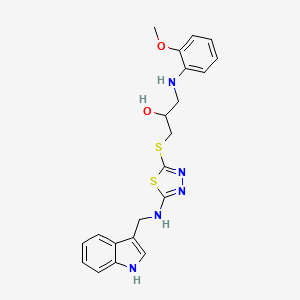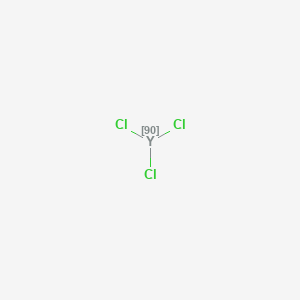
Ytracis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theryttrex is a radiopharmaceutical precursor solution primarily used for the radiolabelling of medicinal products such as monoclonal antibodies, peptides, or other substrates. It contains Yttrium-90, a radioactive isotope of Yttrium, which is utilized in various medical and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Theryttrex is synthesized by incorporating Yttrium-90 into a sterile solution. The preparation involves dissolving Yttrium-90 in a suitable solvent under controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods: The industrial production of Theryttrex involves the irradiation of Yttrium-89 in a nuclear reactor to produce Yttrium-90. The irradiated material is then processed to extract and purify Yttrium-90, which is subsequently formulated into a sterile solution for use as a radiopharmaceutical precursor .
Analyse Des Réactions Chimiques
Types of Reactions: Theryttrex undergoes various chemical reactions, including:
Oxidation: Yttrium-90 can participate in oxidation reactions, altering its oxidation state.
Reduction: Reduction reactions can also occur, changing the oxidation state of Yttrium-90.
Substitution: Yttrium-90 can be substituted into different molecular structures during radiolabelling processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic and inorganic ligands used in radiolabelling.
Major Products Formed: The major products formed from these reactions are radiolabelled compounds, which are used in medical diagnostics and treatment. These include radiolabelled monoclonal antibodies, peptides, and other therapeutic agents .
Applications De Recherche Scientifique
Theryttrex has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of radiolabelled compounds for various chemical studies.
Biology: Employed in biological research to track and study biological processes using radiolabelled molecules.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Mécanisme D'action
Theryttrex exerts its effects through the emission of beta particles from Yttrium-90. These beta particles can penetrate tissues and cause cellular damage, making Theryttrex effective in targeted radiotherapy. The molecular targets include cancer cells, which are selectively destroyed by the emitted radiation. The pathways involved include the induction of DNA damage and subsequent cell death .
Comparaison Avec Des Composés Similaires
Iodine-131: Another radiopharmaceutical used for radiolabelling and treatment of thyroid conditions.
Technetium-99m: Widely used in diagnostic imaging due to its favorable properties.
Lutetium-177: Used in targeted radiotherapy similar to Yttrium-90.
Uniqueness of Theryttrex: Theryttrex is unique due to its high specific activity and the ability to deliver a high radiation dose to targeted cells while minimizing damage to surrounding healthy tissues. This makes it particularly effective in the treatment of certain cancers and other medical conditions .
Propriétés
Numéro CAS |
39271-65-3 |
|---|---|
Formule moléculaire |
Cl3Y |
Poids moléculaire |
196.26 g/mol |
Nom IUPAC |
trichloro(90Y)yttrium-90 |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3/i;;;1+1 |
Clé InChI |
PCMOZDDGXKIOLL-SGNQUONSSA-K |
SMILES isomérique |
Cl[90Y](Cl)Cl |
SMILES canonique |
Cl[Y](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
